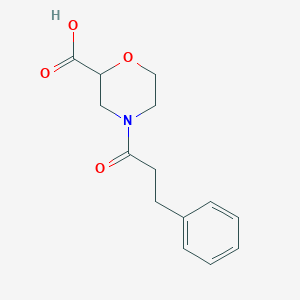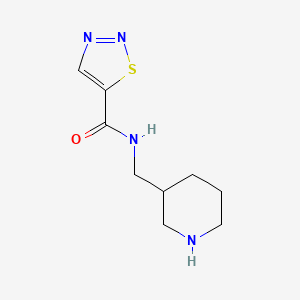![molecular formula C14H19N3 B7589264 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile, also known as MP-10, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in research. MP-10 is a selective ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and cellular processes.
作用機序
The mechanism of action of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the sigma-1 receptor by increasing its affinity for certain ligands and altering its conformation. This modulation of the sigma-1 receptor has downstream effects on various cellular processes and has implications for the treatment of various diseases.
Biochemical and Physiological Effects
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, ion channel regulation, and protein folding. In addition, 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has also been shown to have analgesic effects and may have potential applications in the treatment of pain.
実験室実験の利点と制限
One of the advantages of using 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. In addition, 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have minimal toxicity and can be used at relatively low concentrations. However, one of the limitations of using 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
将来の方向性
There are several future directions for research involving 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of the role of the sigma-1 receptor in various disease states, and the development of new therapeutic interventions based on the modulation of the sigma-1 receptor. In addition, further research is needed to elucidate the precise mechanism of action of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile and its downstream effects on cellular processes.
合成法
The synthesis of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile involves several steps, starting with the reaction of 4-chlorobenzonitrile with sodium azide to form 4-azidobenzonitrile. This intermediate is then reacted with 4-(aminomethyl)piperidine to produce 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile. The synthesis of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
科学的研究の応用
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research involving 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile is the study of the sigma-1 receptor and its role in various physiological and cellular processes. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the sigma-1 receptor, which has implications for the treatment of various diseases, including neurodegenerative disorders, cancer, and pain.
特性
IUPAC Name |
4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17/h1-4,13H,5-8,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVQYIFEAAKALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)


![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)